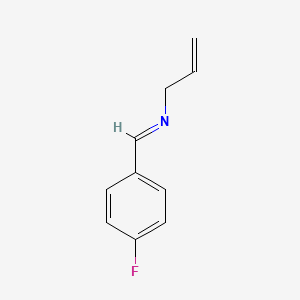
N-allyl-1-(4-fluorophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-1-(4-fluorophenyl)methanimine is an organic compound with the molecular formula C10H10FN. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-1-(4-fluorophenyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with allylamine under acidic conditions to form the imine. The reaction typically requires a dehydrating agent to drive the formation of the imine bond. Another method involves the use of palladium-catalyzed asymmetric allylic alkylation, which provides high enantioselectivity and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-1-(4-fluorophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The allyl group can undergo substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Formation of 4-fluorobenzonitrile.
Reduction: Formation of N-allyl-4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-1-(4-fluorophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-1-(4-fluorophenyl)methanimine involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the allyl group can undergo electrophilic addition. These interactions can modulate biological pathways and affect cellular functions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-1-(3-fluorophenyl)methanimine
- N-allyl-1-(4-chlorophenyl)methanimine
- N-allyl-1-(4-bromophenyl)methanimine
Uniqueness
N-allyl-1-(4-fluorophenyl)methanimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-prop-2-enylmethanimine |
InChI |
InChI=1S/C10H10FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,8H,1,7H2 |
InChI Key |
XHXKWCSVVGQDQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















